3-(Bromomethyl)-2,2-dimethylpentane
Description
3-(Bromomethyl)-2,2-dimethylpentane (CAS RN: 32444-35-2) is a brominated branched alkane with the molecular formula C₇H₁₅Br and an average molecular mass of 179.101 g/mol . Its structure features a pentane backbone substituted with two methyl groups at the C2 position and a bromomethyl (-CH₂Br) group at C3. This configuration introduces steric hindrance due to the bulky methyl groups adjacent to the bromomethyl substituent. The compound is classified as a secondary bromide, as the bromine-bearing carbon (C3) is connected to two other carbons in the branched chain .
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-(bromomethyl)-2,2-dimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-5-7(6-9)8(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
NDTQXYWHYRAADY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,2-dimethylpentane typically involves the bromination of 2,2-dimethylpentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-2,2-dimethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-2,2-dimethylpentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physical properties, and applications of bromoalkanes are heavily influenced by molecular structure. Below is a detailed comparison of 3-(Bromomethyl)-2,2-dimethylpentane with analogous brominated and non-brominated compounds.
Structural Isomers and Bromoalkanes
Key Observations:
- Branching Effects : The tertiary bromide 2-bromo-2-methylbutane undergoes rapid SN1 reactions due to stable carbocation formation, whereas This compound exhibits mixed reactivity due to its secondary position and steric shielding from adjacent methyl groups .
- Boiling Points: Brominated compounds generally have higher boiling points than their alkane analogs. For example, 2,2-dimethylpentane (C₇H₁₆, non-brominated) has a molecular weight of 100.2 g/mol and a boiling point of ~79°C, while this compound’s bromine substitution increases its molecular weight by 79% and boiling point significantly .
Non-Brominated Structural Analogs
Key Observations:
- The absence of bromine in 2,2-dimethylpentane results in lower molecular weight and reduced utility as an alkylating agent compared to this compound .
Biological Activity
3-(Bromomethyl)-2,2-dimethylpentane is an organic compound characterized by the presence of a bromomethyl group attached to the third carbon of a 2,2-dimethylpentane backbone. Its molecular formula is C8H17Br, comprising eight carbon atoms, seventeen hydrogen atoms, and one bromine atom. This compound is notable for its potential biological activity and applications in organic synthesis.
The synthesis of this compound typically involves the bromination of 2,2-dimethylpentane. A common method for this reaction is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally conducted in solvents like carbon tetrachloride under reflux conditions.
Biological Activity
While specific biological activities of this compound are not extensively documented, brominated compounds are often investigated for their potential biological effects. Brominated compounds can exhibit antimicrobial properties and may interact with biological systems in various ways. The reactivity of the bromomethyl group allows for modifications that could enhance biological activity or specificity in drug design.
Potential Biological Effects
- Antimicrobial Activity : Brominated compounds are known to possess antimicrobial properties. The presence of the bromine atom may contribute to this activity by enhancing the compound's ability to interact with microbial membranes or enzymes.
- Reactivity with Nucleophiles : The bromomethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. This reactivity is significant in medicinal chemistry for developing new therapeutic agents.
- Elimination Reactions : Under certain conditions, this compound can undergo elimination reactions to form alkenes. These alkenes may possess distinct biological properties compared to the parent compound .
Case Studies and Research Findings
Research on structurally similar compounds provides insights into the potential biological activities of this compound:
- Antiviral Activity : Compounds with similar structures have been studied for their antiviral properties. For instance, some brominated derivatives have shown efficacy as inhibitors against viral proteases, suggesting that this compound could be explored for similar applications .
- Chemical Reactivity Studies : Investigations into the chemical reactivity of this compound highlight its ability to participate in nucleophilic substitution and elimination reactions, which are critical in drug development and synthesis.
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C8H17Br | Bromine enhances reactivity and stability |
| 3-(Chloromethyl)-2,2-dimethylpentane | C8H17Cl | Chlorine provides different reactivity profile |
| 3-(Iodomethyl)-2,2-dimethylpentane | C8H17I | Iodine offers larger atomic size affecting nucleophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
